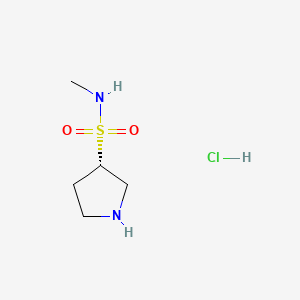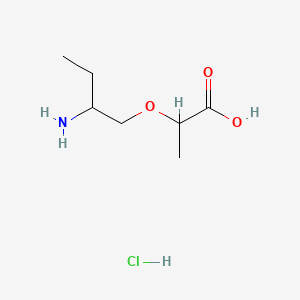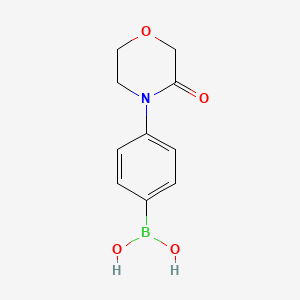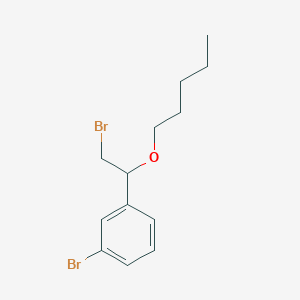
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a pyrrolidine ring substituted with a sulfonamide group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of (3S)-pyrrolidine with a sulfonamide derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (Pd/C, H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (3S)-3-Methanesulfonylpyrrolidine hydrochloride
- (3S)-3,5-Diaminopentanoic acid dihydrochloride
Uniqueness
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of both a sulfonamide group and a pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H13ClN2O2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
(3S)-N-methylpyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
CRGGNLRXPUGCNI-JEDNCBNOSA-N |
SMILES isomérico |
CNS(=O)(=O)[C@H]1CCNC1.Cl |
SMILES canónico |
CNS(=O)(=O)C1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)



![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)
![Potassium trifluoro[(2-phenylacetamido)methyl]boranuide](/img/structure/B13483152.png)
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)
![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)


![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)


